Dexamethasone-17(20)-enol-21-aldehyde is a steroidal enol aldehyde, a key intermediate in the metabolic 17-dehydroxylation of cortisol. [] This degradation pathway plays a significant role in understanding the metabolism of corticosteroids like cortisol. Studies on Dexamethasone-17(20)-enol-21-aldehyde have primarily focused on its role as an intermediate in this pathway and its conversion to 17-deoxy-21-oic acids. [, ]
Dexamethasone-17(20)-enol-21-aldehyde is a synthetic corticosteroid derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressive agent. This compound plays a significant role in various biochemical applications due to its structural modifications that enhance its pharmacological properties. Its molecular formula is , and it has a molecular weight of 374.45 g/mol, with the CAS number 6762-51-2 .
Dexamethasone-17(20)-enol-21-aldehyde is classified as a glucocorticoid, which is a type of steroid hormone involved in the regulation of metabolism and immune response. It is primarily derived from dexamethasone through specific chemical modifications that introduce an enol and aldehyde functional group into the steroid structure. This compound is often used in pharmaceutical research as a reference standard and impurity in formulations containing dexamethasone .
The synthesis of dexamethasone-17(20)-enol-21-aldehyde typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale production, emphasizing yield and purity through advanced purification strategies.
The molecular structure of dexamethasone-17(20)-enol-21-aldehyde features several important characteristics:
The structural representation can be summarized as follows:
Dexamethasone-17(20)-enol-21-aldehyde can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific research applications or therapeutic uses.
Dexamethasone-17(20)-enol-21-aldehyde exhibits its pharmacological effects primarily through:
Pharmacokinetically, it is metabolized in the liver with a biological half-life ranging from 36 to 54 hours.
Dexamethasone-17(20)-enol-21-aldehyde possesses several notable physical and chemical properties:
Additional properties include:
These properties are essential for understanding its behavior in laboratory settings and potential applications.
Dexamethasone-17(20)-enol-21-aldehyde is utilized in various scientific fields:
Dexamethasone-17(20)-enol-21-aldehyde (CAS 6762-51-2) is a structurally distinctive corticosteroid derivative characterized by a conjugated enol-aldehyde system at the D-ring. Its molecular formula is C₂₂H₂₇FO₄, with a molecular weight of 374.45 g/mol and a melting point of 226–230°C [4] [5]. This compound exists as E- and Z-isomers due to restricted rotation around the C17-C20 double bond, with the Z-isomer typically predominating under synthetic conditions [1] [10]. The IUPAC name (2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde reflects its stereochemical complexity [4]. The enol-aldehyde moiety arises from dehydration of the 1,3-dihydroxyacetone side chain of parent corticosteroids like dexamethasone, a transformation central to the Mattox rearrangement mechanism [1]. This structural feature confers heightened electrophilicity, influencing its reactivity in degradation pathways and metabolic transformations.
Table 1: Key Structural and Physicochemical Properties
Property | Specification |
---|---|
Molecular Formula | C₂₂H₂₇FO₄ |
Molecular Weight | 374.45 g/mol |
CAS Registry Number | 6762-51-2 |
IUPAC Name | (2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Melting Point | 226–230°C |
Isomeric Forms | E- and Z-isomers (Z predominates) |
This compound is a critical degradation intermediate formed from dexamethasone and structurally analogous corticosteroids (e.g., betamethasone, beclomethasone) through two primary pathways:
Isomeric distribution varies with conditions: Acidic degradation favors the Z-isomer (∼7:1 Z:E ratio), while alkaline treatment of diesters alters this balance due to differing transition state energies [1] [10]. Crucially, this aldehyde is also a metabolic byproduct. In vivo studies suggest it forms during hepatic metabolism of dexamethasone, where it may serve as a precursor to 17-deoxy metabolites through reductive pathways [1] [12].
Table 2: Degradation Conditions and Isomeric Output
Precursor | Conditions | Primary Pathway | Z:E Isomer Ratio |
---|---|---|---|
Dexamethasone | Acidic (e.g., H₂SO₄/MeCN) | Mattox Rearrangement | ∼7:1 |
Dexamethasone Dipropionate | Alkaline (e.g., NaOH) | Alkaline Mattox Variation | Altered (context-dependent) |
As a high-potency degradation product, dexamethasone-17(20)-enol-21-aldehyde necessitates rigorous monitoring in pharmaceutical quality control:
Table 3: Pharmacological and Regulatory Relevance
Aspect | Significance |
---|---|
Regulatory Threshold | ≤0.1% in dexamethasone APIs |
Detection Methods | HPLC-UV (λₘₐₓ ∼280 nm), LC-MS/MS (m/z 374→ fragments) |
Commercial Availability | >95% pure (e.g., TRC-D298790, BOC Sciences) |
Stability Impact | Indicator of acid/base degradation in formulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7